Trimethylsilyl 2-chloro-2,2-difluoroacetate
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Overview
Description
Trimethylsilyl 2-chloro-2,2-difluoroacetate is a chemical compound with the molecular formula C5H9ClF2O2Si and a molecular weight of 202.66 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its clear, colorless liquid form and is known for its reactivity due to the presence of both chloro and difluoro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2-chloro-2,2-difluoroacetate can be synthesized through the esterification of 2-chloro-2,2-difluoroacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-chloro-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The silyl ester can be hydrolyzed to yield 2-chloro-2,2-difluoroacetic acid and trimethylsilanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or ethers.
Hydrolysis: The primary products are 2-chloro-2,2-difluoroacetic acid and trimethylsilanol.
Scientific Research Applications
Trimethylsilyl 2-chloro-2,2-difluoroacetate is utilized in various scientific research fields:
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 2-chloro-2,2-difluoroacetate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloro and difluoro groups make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The silyl ester group can be hydrolyzed, releasing the active 2-chloro-2,2-difluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another silyl ester with similar reactivity but different functional groups.
Trimethylsilyl 2,2-difluoroacetate: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness
Trimethylsilyl 2-chloro-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to introduce both chlorine and fluorine atoms into molecules distinguishes it from other silyl esters .
Properties
IUPAC Name |
trimethylsilyl 2-chloro-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSFGJPFBJIEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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